molecular formula C15H16O8S2 B108943 Dicresulene CAS No. 78480-14-5

Dicresulene

Cat. No. B108943
CAS RN: 78480-14-5
M. Wt: 388.4 g/mol
InChI Key: CRLWISMVRNPGKN-UHFFFAOYSA-N
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Description

Dicresulene is a compound that falls within the broader category of disulfides, which have been the subject of extensive research due to their interesting chemical properties and potential applications. Disulfides are characterized by a pair of sulfur atoms bonded together, and they are known for their diverse structures and reactivity. The chemistry of disulfides has been systematically surveyed, with a focus on their structures, methods of synthesis, and their physicochemical and chemical properties .

Synthesis Analysis

The synthesis of disulfides, and by extension compounds like dicresulene, involves various methods that have been developed and refined over the years. For instance, a novel synthesis approach for dichlorotetrasulfane, which is related to disulfides, has been reported. This method involves the careful chlorination of cyclo-hexasulfur to yield S(4)Cl(2), which can then be used to prepare other sulfur-containing compounds . Additionally, the base-promoted generation of sulfur-centered radicals has been identified as a key method for synthesizing thiophene derivatives, showcasing the versatility of sulfur in chemical synthesis .

Molecular Structure Analysis

The molecular structure of disulfides is a key area of interest, as it dictates their reactivity and potential applications. X-ray diffraction analysis has been used to determine the molecular parameters of sulfur-containing compounds, such as bond lengths, valence angles, and torsion angles. For example, the nonhelical chainlike molecules of S(6)(CN)(2) have been analyzed, revealing specific molecular parameters that include SS bond lengths and SSS valence angles . These structural analyses are crucial for understanding how disulfides like dicresulene behave at the molecular level.

Chemical Reactions Analysis

Disulfides participate in a variety of chemical reactions, reflecting their chemical versatility. The trisulfur radical anion, for instance, has been identified as a key intermediate in the synthesis of thiophene derivatives, indicating that sulfur radicals play a significant role in the reactivity of these compounds . The ability to generate and manipulate such intermediates is essential for the development of new synthetic routes and the production of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of disulfides are influenced by their molecular structure. The physicochemical properties, such as bond lengths and angles, have been systematically examined to understand the behavior of these compounds under different conditions. For example, the average SS bond lengths in compounds like S(6)(CN)(2) and alpha-S(9) are consistent with the single-bond value observed in other sulfur compounds, which has implications for their stability and reactivity . Understanding these properties is crucial for the practical application of disulfides in various fields.

Scientific Research Applications

Disulfide Bonds and Protein Folding

Disulfide bonds play a crucial role in protein folding, structure, and stability. Studies on bovine pancreatic ribonuclease A reveal insights into the mechanism of reductive unfolding and its application in probing structural fluctuations in folded proteins. The oxidative folding process, essential in the formation of native disulfide bonds, highlights the cooperative nature of disulfide-coupled folding. This research has implications for understanding protein dynamics and engineering covalent cross-links in protein studies (Wedemeyer et al., 2000).

Tissue Sulfhydryl Groups

The synthesis and application of a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, is significant. This disulfide's interaction with blood components provides evidence for the splitting of disulfide bonds by reduced heme, showcasing its biological relevance (Ellman, 1959).

Properties and Applications of Molybdenum Disulfide

Molybdenum disulfide (MoS2) is a notable transition metal dichalcogenide with applications in nano-electronics, energy storage, and catalysis. Its unique bandgap and layer-dependent properties make it a significant material for various scientific applications, from flexible electronics to electrochemical biosensors (Li & Zhu, 2015).

Disulfide Bridge in Nucleic Acids' Bioconjugation

Disulfide conjugation is a key tool in nucleic acids research, crucial for structural studies and interactions with other macromolecules. The applications of disulfide-bridged conjugates of oligonucleotides with peptides and proteins are extensively reviewed, demonstrating their importance in a variety of biological systems (Stasinska et al., 2019).

Applications of Nanosheets in Cellular Research

Nanosheets, including molybdenum disulfide, are used in cellular research for developing new sensing and imaging techniques, and in regulating specific cell functions. These applications showcase the versatility of nanosheets in advancing frontier cellular research (Huang et al., 2018).

Disulfide Engineering in Proteins

Disulfide engineering is a biotechnological tool that enhances protein stability and functional characteristics. The development of software tools like Disulfide by Design 2.0 aids in predicting disulfide bond formation, contributing significantly to protein research and development (Craig & Dombkowski, 2013).

Self-Healing Materials Based on Disulfide Links

The development of self-healing materials using disulfide chemistry is an emerging area in materials science. These materials can autonomously repair damage, leading to full recovery of mechanical properties, which has vast implications for sustainable and durable materials design (Canadell et al., 2011).

Future Directions

The future directions of Dicresulene research could involve further exploration of its bactericidal properties and potential applications in the field of medicine. Additionally, more research could be conducted to understand its mechanism of action .

properties

IUPAC Name

2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8S2/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLWISMVRNPGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229112
Record name Dicresulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicresulene

CAS RN

78480-14-5
Record name 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicresulene [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicresulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicresulene
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Record name DICRESULENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Shi, Q Yao, L Lin, X Ren, J Ai… - Current Pharmaceutical …, 2023 - ingentaconnect.com
Background: As an external medicine, policresulen solution didn't get much attention throughout the world. From the paper which had been published yet, there has been no report …
Number of citations: 0 www.ingentaconnect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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